N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
Description
N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a pyrazole-based dicarboxamide derivative featuring 3-acetylphenyl substituents at the N3 and N5 positions and a methyl group at the 1-position of the pyrazole core.
Properties
IUPAC Name |
3-N,5-N-bis(3-acetylphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13(27)15-6-4-8-17(10-15)23-21(29)19-12-20(26(3)25-19)22(30)24-18-9-5-7-16(11-18)14(2)28/h4-12H,1-3H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBFXVNWDMMAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172307 | |
| Record name | N3,N5-Bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174871-56-7 | |
| Record name | N3,N5-Bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174871-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N3,N5-Bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the condensation of 3-acetylphenylhydrazine with 1-methyl-1H-pyrazole-3,5-dicarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N,N’-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an analgesic and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N’-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties.
Comparison with Similar Compounds
Substituent Effects: Acetyl vs. Methyl and Dimethylphenyl Groups
The acetylphenyl substituents in the target compound contrast with analogs like N~3~,N~5~-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide (), which bears methyl groups. Key differences include:
- This could improve binding affinity in biological targets, such as kinases or proteases.
Another analog, N~3~,N~4~-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide (), demonstrates how positional isomerism (3,4- vs. 3,5-substitution) alters molecular symmetry and packing, affecting crystallization and thermal stability .
Core Structure Variations: Pyrazole vs. Thiadiazole and Furan Derivatives
- Thiadiazole Dicarboxamides (): Compounds like N2,N5-diphenyl-1,3,4-thiadiazole-2,5-dicarboxamide exhibit distinct electronic properties due to the sulfur atom in the thiadiazole ring. This may confer greater metabolic stability but reduced π-π stacking capacity compared to pyrazoles.
- Furan Dicarboxamides (): N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide utilizes a furan core, which introduces oxygen atoms for additional hydrogen bonding.
Boron-Containing Analogs
N,N-Dimethyl-3,5-bis(dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide () incorporates boronic ester groups, enabling applications in Suzuki-Miyaura cross-coupling or as protease inhibitors. The target compound’s acetyl groups lack this reactivity but offer simpler synthetic routes .
Data Tables
Research Findings and Implications
- Substituent Impact : The acetyl groups in the target compound likely enhance binding specificity compared to methylated analogs but may complicate synthetic purification due to polarity .
- Core Stability : Pyrazole cores offer superior aromatic stability over furan or thiadiazole derivatives, favoring pharmaceutical applications .
- Synthetic Recommendations : Microwave-assisted synthesis (as in ) could optimize the target compound’s yield, while recrystallization in polar solvents may address solubility issues .
Biological Activity
N,N'-bis(3-acetylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features two acetylphenyl groups attached to a pyrazole core with two carboxamide functionalities. This configuration is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-acetylphenyl hydrazine with appropriate carboxylic acid derivatives. The method may vary based on the desired purity and yield. A common approach includes:
- Condensation Reaction : Reacting 3-acetylphenyl hydrazine with an appropriate carboxylic acid derivative in the presence of a coupling agent.
- Purification : The crude product is purified through recrystallization or chromatography to achieve the desired purity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Key Findings from Case Studies :
- In vitro studies : Showed IC50 values ranging from 10 to 30 µM against different cancer cell lines.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activity assays.
Antioxidant Properties
The compound also displays notable antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory conditions.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
